LogP Differential: >1.9 Units More Hydrophilic Than Dimethylsulfoximine
Imino(methyl)(oxan-4-yl)-lambda6-sulfanone exhibits a computed LogP of -1.02 , indicating high hydrophilicity. In contrast, the simplest S-methyl sulfoximine, dimethylsulfoximine (CAS 1520-31-6), has an XLogP3-AA of 0.9 [1]. The difference of approximately 1.92 log units translates to a roughly 80-fold higher predicted aqueous solubility for the target compound, assuming ideal behavior. This differential places the target compound in a distinctly more hydrophilic chemical space, which is advantageous for reducing hERG binding, lowering metabolic turnover by CYP450 enzymes, and improving renal clearance profiles.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = -1.02 (Fluorochem computed) |
| Comparator Or Baseline | Dimethylsulfoximine: XLogP3-AA = 0.9 (PubChem) |
| Quantified Difference | ΔLogP ≈ -1.92 (target more hydrophilic by ~1.9 log units) |
| Conditions | Computed values; Fluorochem LogP (method undisclosed); PubChem XLogP3-AA algorithm |
Why This Matters
Procurement of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone over dimethylsulfoximine is warranted when a drug discovery program requires a hydrophilic sulfoximine building block with lower LogP to improve aqueous solubility and ADME profile without adding molecular weight.
- [1] PubChem. Sulfoximine, S,S-dimethyl- (CID 520793). XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/520793 View Source
